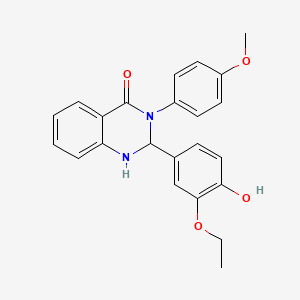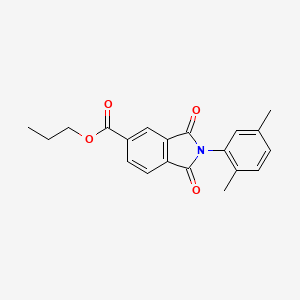![molecular formula C19H18O5P2 B15033358 {[2-(Diphenylphosphoryl)phenoxy]methyl}phosphonic acid](/img/structure/B15033358.png)
{[2-(Diphenylphosphoryl)phenoxy]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID is a complex organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine oxide with a phenoxy methyl phosphonic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of {[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID may involve large-scale batch reactors where the reagents are mixed and reacted under stringent conditions to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine oxide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of flame retardants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which {[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors The phosphoroso and phosphonic acid groups can form strong bonds with these targets, leading to inhibition or modulation of their activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID is unique due to the presence of both phosphoroso and phosphonic acid groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H18O5P2 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
(2-diphenylphosphorylphenoxy)methylphosphonic acid |
InChI |
InChI=1S/C19H18O5P2/c20-25(21,22)15-24-18-13-7-8-14-19(18)26(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H2,20,21,22) |
InChI-Schlüssel |
JHYJODXVCAYNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033278.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033304.png)

![6-[(5Z)-5-{[9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033314.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033319.png)
![methyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033329.png)
![(6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033333.png)
![{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033341.png)
![2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B15033346.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033356.png)

![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033364.png)

